2,2'-biphenyldiyl bis(2-iodobenzoate)

Description

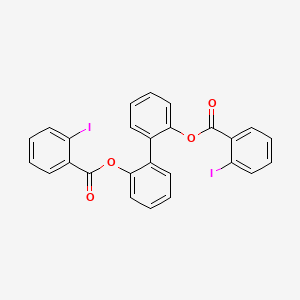

2,2'-Biphenyldiyl bis(2-iodobenzoate) is a dimeric aromatic ester compound featuring two 2-iodobenzoate moieties linked via a biphenyl backbone. The iodine atoms occupy the ortho positions on the benzoate rings, conferring unique electronic and steric properties. The biphenyl core enhances rigidity, while the electron-withdrawing iodine atoms facilitate reactivity in metal-catalyzed transformations, such as Suzuki-Miyaura couplings .

Properties

IUPAC Name |

[2-[2-(2-iodobenzoyl)oxyphenyl]phenyl] 2-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16I2O4/c27-21-13-5-1-11-19(21)25(29)31-23-15-7-3-9-17(23)18-10-4-8-16-24(18)32-26(30)20-12-2-6-14-22(20)28/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLICBVLYHINPAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CC=C3I)OC(=O)C4=CC=CC=C4I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16I2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monoester Derivatives of 2-Iodobenzoate

- Ethyl 2-Iodobenzoate (C₆H₄(I)CO₂Et) Structure: A monoester with an ethyl group instead of a biphenyl backbone. Reactivity: Used in Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl products. Reaction conditions involve DMF, K₂CO₃, and bis(triphenylphosphine)palladium(II) dichloride at 60°C . Key Difference: The absence of a biphenyl linker reduces steric hindrance, enabling faster coupling kinetics compared to the bulkier 2,2'-biphenyldiyl bis(2-iodobenzoate).

- Potassium 2-Iodobenzoate (C₆H₄(I)CO₂K) Structure: A carboxylate salt lacking ester groups. Under standard conditions, it forms methylene bis(2-iodobenzoate) as a by-product . Key Difference: The ionic nature of the potassium salt alters solubility and reactivity profiles compared to neutral esters like 2,2'-biphenyldiyl bis(2-iodobenzoate).

Bis-Ester Derivatives

- Methylene Bis(2-iodobenzoate) Structure: Two 2-iodobenzoate groups linked by a methylene (–CH₂–) bridge. Reactivity: Forms as a by-product in trifluoromethylation reactions involving Togni’s reagent II. Yield: 31% under copper-free conditions .

Diethyl 2,2'-[Biphenyl-4,4'-diyldihydrazin-2-yl-1-ylidene]bis(chloroacetate)

- Structure : A biphenyl-linked bis-chloroacetate with hydrazine moieties.

- Reactivity : Used in cycloaddition reactions to synthesize polysubstituted pyrazole derivatives .

- Key Difference : Chloroacetate groups and hydrazine functionalities impart distinct electronic properties, making this compound more suited for heterocyclic synthesis than 2,2'-biphenyldiyl bis(2-iodobenzoate).

Cross-Coupling Reactions

Insights : The biphenyl backbone in 2,2'-biphenyldiyl bis(2-iodobenzoate) may slow coupling kinetics due to steric effects but could enhance regioselectivity in multi-step syntheses.

Physicochemical Properties

| Property | Ethyl 2-Iodobenzoate | Potassium 2-Iodobenzoate | 2,2'-Biphenyldiyl Bis(2-iodobenzoate) |

|---|---|---|---|

| Solubility | Soluble in DMF, THF | Water-soluble | Likely soluble in DMF, THF |

| Melting Point | Not reported | Not reported | Not reported |

| Steric Hindrance | Low | Low | High (due to biphenyl core) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.